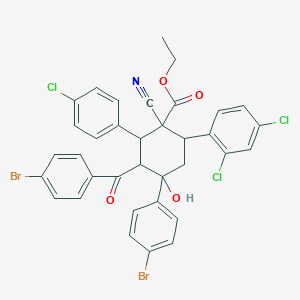
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a thiazole aldehyde and malononitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include primary amines.
Substitution: Substituted products will depend on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Thiazole compounds have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential use in the development of new pharmaceuticals, particularly for diseases where thiazole derivatives have shown efficacy.
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(4-phenylthiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
- (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
Uniqueness
The presence of the methoxy group in (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile distinguishes it from other similar compounds. This functional group can influence the compound’s electronic properties, reactivity, and potential biological activity, making it unique in its class.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJDBWKEYCVPLY-LCYFTJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B428430.png)
![2-phenyl-5-({4-[(2-phenyl-2H-tetraazol-5-yl)sulfanyl]-2-butynyl}sulfanyl)-2H-tetraazole](/img/structure/B428432.png)
![2-methyl-5-({4-[(2-methyl-2H-tetraazol-5-yl)sulfanyl]-2-butenyl}sulfanyl)-2H-tetraazole](/img/structure/B428434.png)
![4-{[4-(4-Pyridinylsulfanyl)-2-butenyl]sulfanyl}pyridine](/img/structure/B428435.png)
![8-chloropyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B428437.png)

![Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate](/img/structure/B428441.png)
![2,6-Bis[(5-chloro-2-pyridinyl)sulfanyl]-3-nitropyridine](/img/structure/B428444.png)
![2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B428445.png)
![Ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B428446.png)
![1-[3-(4-Chlorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428447.png)
![2-[3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl]malononitrile](/img/structure/B428449.png)


